molecular formula C18H12BrNS B14378974 10H-phenothiazine, 3-bromo-10-phenyl- CAS No. 89922-57-6

10H-phenothiazine, 3-bromo-10-phenyl-

Cat. No.: B14378974
CAS No.: 89922-57-6
M. Wt: 354.3 g/mol
InChI Key: ARNQWYMAWVGFNS-UHFFFAOYSA-N
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Description

10H-Phenothiazine, 3-bromo-10-phenyl- is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms. This compound is characterized by the presence of a bromine atom at the 3-position and a phenyl group at the 10-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10H-phenothiazine, 3-bromo-10-phenyl- typically involves the bromination of 10-phenyl-10H-phenothiazine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

10H-Phenothiazine, 3-bromo-10-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10H-phenothiazine, 3-bromo-10-phenyl- involves its ability to participate in redox reactions. The phenothiazine core can undergo reversible one-electron oxidation and reduction processes, making it an effective electron donor or acceptor. This property is crucial for its role in photocatalysis and organic electronic applications . The molecular targets and pathways involved in its action are primarily related to its redox behavior and interaction with other molecules in the reaction environment .

Comparison with Similar Compounds

Uniqueness: 10H-Phenothiazine, 3-bromo-10-phenyl- is unique due to the presence of both the bromine atom and the phenyl group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its role in photocatalysis and materials science highlight its versatility and importance in research .

Properties

CAS No.

89922-57-6

Molecular Formula

C18H12BrNS

Molecular Weight

354.3 g/mol

IUPAC Name

3-bromo-10-phenylphenothiazine

InChI

InChI=1S/C18H12BrNS/c19-13-10-11-16-18(12-13)21-17-9-5-4-8-15(17)20(16)14-6-2-1-3-7-14/h1-12H

InChI Key

ARNQWYMAWVGFNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)SC4=CC=CC=C42

Origin of Product

United States

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